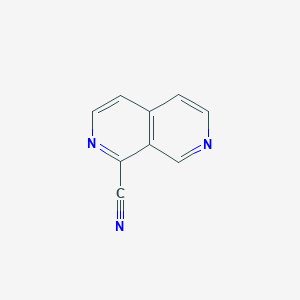
2,7-萘啶-1-腈
描述
2,7-Naphthyridine-1-carbonitrile is a useful research compound. Its molecular formula is C9H5N3 and its molecular weight is 155.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,7-Naphthyridine-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Naphthyridine-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌剂
2,7-萘啶衍生物已被合成并研究了其作为抗癌剂的潜力 . 例如,合成了一系列新型2,7-萘啶衍生物,并对其生物学特性进行了探索 . 其中一些化合物在肝脏和乳腺癌细胞中显示出抗癌活性 .
抗菌剂
除了抗癌特性外,2,7-萘啶衍生物还被研究了其抗菌特性 . 这些化合物中的一些被检查了对各种细菌和真菌菌株的抗菌活性 .
抗炎剂
对2,7-萘啶的生物学研究揭示了许多抗炎合成药物 . 这些化合物已被研究了其降低炎症的潜力。
镇痛剂
2,7-萘啶还被研究了其镇痛特性 . 这些化合物有潜力作为止痛药。
抗心律失常剂
2,7-萘啶已被用作抗心律失常药 . 这些化合物可以潜在地调节心律。
除草剂安全剂
取代的1,8-萘啶化合物用作除草剂安全剂 . 这些化合物可以潜在地保护作物免受除草剂的破坏性影响。
作用机制
Target of Action
2,7-Naphthyridine-1-carbonitrile is a derivative of 2,7-naphthyridine, a minor class of aromatic alkaloids It’s worth noting that 2,7-naphthyridine derivatives have been found to exhibit a broad range of biological activities, including antimicrobial and anticancer activities .
Mode of Action
It’s known that the compound is used as a key intermediate for the synthesis of new fused naphthyridine-based heterocyclic systems . The interaction of the compound with its targets and the resulting changes would depend on the specific biological activity being exhibited (e.g., antimicrobial or anticancer).
Biochemical Pathways
Given the broad range of biological activities exhibited by 2,7-naphthyridine derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Some 2,7-naphthyridine derivatives have been found to exhibit antimicrobial and anticancer activities .
生化分析
Biochemical Properties
2,7-Naphthyridine-1-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial activity by inhibiting the growth of bacterial and fungal strains . The compound interacts with enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and transcription in microorganisms . Additionally, 2,7-Naphthyridine-1-carbonitrile has demonstrated anticancer activity by inducing apoptosis in cancer cells through interactions with proteins involved in cell cycle regulation .
Cellular Effects
The effects of 2,7-Naphthyridine-1-carbonitrile on various types of cells and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation . This compound influences cell function by modulating cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation . Furthermore, 2,7-Naphthyridine-1-carbonitrile affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death in cancer cells .
Molecular Mechanism
At the molecular level, 2,7-Naphthyridine-1-carbonitrile exerts its effects through several mechanisms. It binds to DNA and interferes with the activity of DNA gyrase and topoisomerase, leading to the inhibition of DNA replication and transcription . This binding interaction results in the accumulation of DNA breaks and ultimately triggers apoptosis in cancer cells . Additionally, 2,7-Naphthyridine-1-carbonitrile can inhibit the activity of certain kinases involved in cell signaling pathways, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
The stability and degradation of 2,7-Naphthyridine-1-carbonitrile in laboratory settings have been studied to understand its long-term effects on cellular function. It has been found that the compound remains stable under standard laboratory conditions, with minimal degradation over time . In in vitro studies, prolonged exposure to 2,7-Naphthyridine-1-carbonitrile has shown sustained anticancer activity, indicating its potential for long-term therapeutic use . Further in vivo studies are needed to fully understand its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 2,7-Naphthyridine-1-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
2,7-Naphthyridine-1-carbonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which are mediated by enzymes such as cytochrome P450 . These metabolic processes result in the formation of various metabolites that may contribute to the overall biological activity of 2,7-Naphthyridine-1-carbonitrile .
Transport and Distribution
The transport and distribution of 2,7-Naphthyridine-1-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . The localization and accumulation of 2,7-Naphthyridine-1-carbonitrile within specific tissues are influenced by factors such as tissue perfusion and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 2,7-Naphthyridine-1-carbonitrile plays a critical role in its activity and function. The compound has been found to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct 2,7-Naphthyridine-1-carbonitrile to the nucleus . The nuclear localization of the compound is essential for its ability to inhibit DNA replication and transcription, leading to its anticancer effects .
属性
IUPAC Name |
2,7-naphthyridine-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-5-9-8-6-11-3-1-7(8)2-4-12-9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKHIGKGYSCGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=CN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


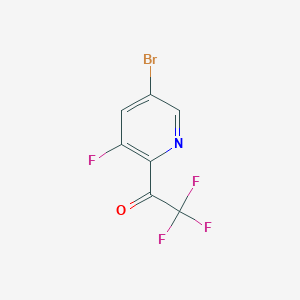
![[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B1414512.png)
![6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one](/img/structure/B1414513.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidin-4-ol](/img/structure/B1414516.png)
![N-[1-(4-fluorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride](/img/structure/B1414517.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazine, 7-bromo-4,6-dihydro-3-phenyl-](/img/structure/B1414518.png)
![7-Fluoro-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414521.png)
![3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414523.png)
![2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1414524.png)
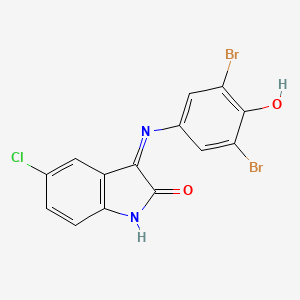
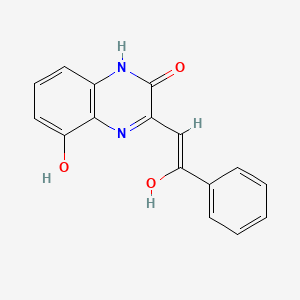
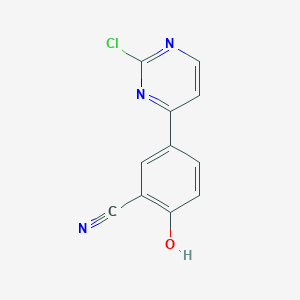
![Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1414532.png)
